molecular formula C17H14D3Cl2N.HCl B602548 Sertraline-d3 HCl CAS No. 1217741-83-7

Sertraline-d3 HCl

Katalognummer B602548
CAS-Nummer: 1217741-83-7
Molekulargewicht: 345.71
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sertraline-d3 HCl is intended for use as an internal standard for the quantification of sertraline by GC- or LC-MS . It is a selective serotonin reuptake inhibitor (SSRI) and inhibits monoamine uptake by the serotonin transporter (SERT) with an IC50 value of 70 nM .


Synthesis Analysis

The synthesis of Sertraline involves a Ketoreductase (KRED)-catalysed selective bioreduction to the alcohol precursor . The resulting (S,S)-alcohol is efficiently oxidized to an enantiopure (S)-ketone, an immediate precursor of sertraline, using sodium hypochlorite as an oxidant .


Chemical Reactions Analysis

Sertraline-d3 HCl is used as an internal standard for the quantification of sertraline by GC- or LC-MS . It inhibits monoamine uptake by the serotonin transporter (SERT) with an IC50 value of 70 nM .


Physical And Chemical Properties Analysis

Sertraline-d3 HCl has a molecular formula of C17H14Cl2D3N • HCl and a formula weight of 345.7 . It is a solid and soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Sertraline-d3 HCl has been used in the formulation of a self-nanoemulsifying drug delivery system (SNEDDS). This system was developed to address the issues of poor aqueous solubility and vulnerability to enzymatic degradation in the liver associated with sertraline . The SNEDDS system enhances the solubility and bioavailability of the drug .

Crystal Modification for Improved Dissolution

Sertraline-d3 HCl has been subjected to crystal modification to enhance its dissolution rate. The drug was recrystallized in the presence of polymers and surfactants, which resulted in an improved dissolution rate and potentially enhanced bioavailability .

Inhibition of Monoamine Uptake

Sertraline-d3 HCl inhibits monoamine uptake by the serotonin transporter (SERT) with an IC50 value of 70 nM. It is selective for SERT over the norepinephrine and dopamine transporters . This property makes it useful in research related to neurotransmitter uptake and related disorders.

Treatment of Major Depressive Disorders

Sertraline-d3 HCl is a selective serotonin reuptake inhibitor used as a major therapeutic advance in psychiatry. It is the drug of choice for the treatment of major depressive disorders .

Treatment of Obsessive-Compulsive Disorder

Sertraline-d3 HCl is used in the treatment of obsessive-compulsive disorder. Its ability to inhibit the serotonin transporter makes it effective in managing this condition .

Treatment of Social Anxiety Disorders

Sertraline-d3 HCl is also used in the treatment of social anxiety disorders. Its pharmacological properties make it effective in managing the symptoms of this condition .

Wirkmechanismus

Target of Action

Sertraline-d3 HCl, similar to its parent compound sertraline, primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the sodium-dependent reuptake of the monoamine neurotransmitter serotonin at presynaptic nerve terminals in the brain . By inhibiting SERT, sertraline-d3 HCl enhances serotoninergic transmission, which is thought to underlie its antidepressant effect .

Mode of Action

Sertraline-d3 HCl acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to SERT, thereby increasing the synaptic concentration of serotonin in the central nervous system . This leads to functional changes associated with enhanced serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by sertraline-d3 HCl is the serotoninergic pathway . By inhibiting the reuptake of serotonin, sertraline-d3 HCl increases the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .

Pharmacokinetics

Sertraline-d3 HCl is metabolized in the liver, potentially involving the enzymes CYP2C19 and CYP2D6 . It undergoes extensive first-pass metabolism, forming the metabolite N-desmethylsertraline . The drug is excreted in urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) . The mean elimination half-life of sertraline is approximately 26 hours .

Result of Action

The molecular and cellular effects of sertraline-d3 HCl’s action primarily involve changes in serotoninergic neurotransmission. By inhibiting the reuptake of serotonin, sertraline-d3 HCl increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotoninergic neurotransmission . This can result in mood elevation and reduction of anxiety . Additionally, sertraline-d3 HCl has been found to target phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sertraline-d3 HCl. For instance, the presence of sertraline in the aquatic environment can negatively affect aquatic organisms at low concentrations . Moreover, the photodegradation of sertraline in the environment can be influenced by factors such as the initial drug concentration, catalyst dosage, and hydrogen peroxide concentration .

Safety and Hazards

Sertraline-d3 HCl is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It should be stored at -20°C and shipped at room temperature .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sertraline-d3 HCl involves the reaction of Sertraline-d3 with hydrochloric acid.", "Starting Materials": [ "Sertraline-d3", "Hydrochloric acid" ], "Reaction": [ "Dissolve Sertraline-d3 in hydrochloric acid", "Heat the mixture at a controlled temperature and pressure", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent to obtain the pure Sertraline-d3 HCl" ] }

CAS-Nummer

1217741-83-7

Molekularformel

C17H14D3Cl2N.HCl

Molekulargewicht

345.71

Aussehen

White Solid

melting_point

>276°C

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

79559-97-0 (unlabelled)

Synonyme

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; 

Tag

Sertraline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.